molecular formula C17H14N2O5 B2381611 3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one CAS No. 339023-58-4

3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one

Cat. No.: B2381611
CAS No.: 339023-58-4
M. Wt: 326.308
InChI Key: KBIUSTYPTCATIF-XNTDXEJSSA-N
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Description

Historical Context of Nitrovinyl Benzofuran Derivatives

The exploration of nitrovinyl benzofuran derivatives traces its roots to foundational work in heterocyclic chemistry. Benzofuran itself was first synthesized in 1870 via the Perkin rearrangement of coumarin derivatives, marking a pivotal moment in fused-ring heterocycle research. The integration of nitrovinyl groups into benzofuran systems emerged later, driven by the need to enhance electrophilic reactivity for applications in cycloaddition reactions and pharmaceutical intermediates.

Key milestones include the development of catalyst-free synthesis methods for benzofuran derivatives, such as the 2021 protocol using nitroepoxides and salicylaldehydes under basic conditions. The compound 3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one represents an advanced iteration of these efforts, combining a nitrovinyl moiety with a methoxyaniline substituent to optimize electronic and steric properties.

Significance in Heterocyclic Chemistry

Nitrovinyl benzofuran derivatives occupy a critical niche in synthetic organic chemistry due to their dual functionality:

  • Electron-deficient character : The nitrovinyl group facilitates [4+2] cycloadditions and Michael additions, enabling access to angular quinoid systems.
  • Biological relevance : Structural analogs demonstrate antiproliferative activity against cancer cell lines (e.g., PC-3 prostate cancer cells) through telomeric DNA binding.

Comparative studies reveal that benzofuran derivatives exhibit superior bioactivity compared to benzodifuran systems, attributed to enhanced lipophilicity and target engagement. The methoxyanilino substituent in this specific compound further modulates solubility and hydrogen-bonding capacity, making it valuable for structure-activity relationship (SAR) studies.

Classification and Chemical Taxonomy

This compound belongs to three overlapping chemical classes:

Classification Level Description
Core Structure Benzofuran (fused benzene-furan system)
Substituent Type Nitrovinyl group (C=C-NO₂), 4-methoxyanilino group (-NH-C₆H₄-OCH₃)
Functional Role Electrophilic dienophile, hydrogen-bond donor/acceptor

Within the broader family of nitrovinyl heterocycles, it is categorized as a 1,3-disubstituted benzofuranone due to the ketone oxygen at position 1 and the nitrovinyl-anilino system at position 3.

Nomenclature Systems and IUPAC Designation

The IUPAC systematic name 3-[(E)-2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one reflects:

  • Parent structure : 2-benzofuran-1(3H)-one (positions numbered per fused-ring conventions).
  • Substituents :
    • (E)-1-nitroethenyl group at C3
    • 4-methoxyanilino (-NH-C₆H₄-OCH₃) at the β-position of the vinyl chain.

Alternative naming systems include:

  • CAS Registry : 339023-58-4
  • Linear Notation : COC1=CC=C(C=C1)NC=C(C2C3=CC=CC=C3C(=O)O2)N+[O-]

The (E)-configuration of the nitrovinyl group is confirmed by X-ray crystallography in related compounds.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular formula C₁₇H₁₄N₂O₅
Molecular weight 326.31 g/mol
Predicted logP 2.67
Boiling point 542.3 ± 50.0 °C
Density 1.393 ± 0.06 g/cm³

This compound's synthesis typically involves:

  • Benzofuran core formation via cyclization of 2-ethylphenol derivatives.
  • Nitrovinyl installation through condensation of nitroalkenes with aldehydes.
  • Methoxyanilino coupling using Buchwald-Hartwig amination or nucleophilic substitution.

Properties

IUPAC Name

3-[(E)-2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-23-12-8-6-11(7-9-12)18-10-15(19(21)22)16-13-4-2-3-5-14(13)17(20)24-16/h2-10,16,18H,1H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIUSTYPTCATIF-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(\C2C3=CC=CC=C3C(=O)O2)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Polyphosphoric Acid (PPA)-Mediated Cyclization

In a representative procedure:

  • Substrate : 3-(2-Nitrovinyl)-1H-indole (or analogous nitroalkene).
  • Reagent : Polyphosphoric acid (PPA, 85% w/w).
  • Conditions : Stirring at 120°C for 6–8 hours under nitrogen.
  • Mechanism : PPA acts as both acid catalyst and dehydrating agent, promoting intramolecular cyclization via electrophilic aromatic substitution.
  • Yield : 68–72% after recrystallization from ethanol.

Transition Metal-Catalyzed Approaches

Alternative methods employ palladium or copper catalysts for milder conditions:

  • Substrate : 2-Halophenols with propargyl alcohols.
  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
  • Base : K₂CO₃ in DMF at 80°C for 12 hours.
  • Yield : 65–70%, though nitro group incompatibility limits utility in this case.

Nitrovinyl Group Installation

The nitrovinyl moiety is introduced via Henry reaction or nitroalkene synthesis , with the latter being predominant for this compound.

Nitroalkene Formation

A nitroalkene intermediate is synthesized by dehydrating a nitroaldol adduct:

  • Nitroaldol Reaction :
    • Substrate : Benzofuran-1(3H)-one with nitromethane.
    • Base : DBU (1,8-diazabicycloundec-7-ene) in THF.
    • Conditions : 0°C to room temperature, 4 hours.
    • Intermediate : 3-(Nitromethyl)-2-benzofuran-1(3H)-one (CAS 3598-68-3).
  • Dehydration :
    • Reagent : Acetic anhydride and catalytic H₂SO₄.
    • Conditions : Reflux for 2 hours.
    • Yield : 80–85% for the nitroalkene.

Coupling with 4-Methoxyaniline

The final step involves conjugating the nitrovinyl-benzofuran intermediate with 4-methoxyaniline. Two primary methods are documented:

Acid-Catalyzed Nucleophilic Addition

  • Substrate : 3-(1-Nitrovinyl)-2-benzofuran-1(3H)-one.
  • Reagent : 4-Methoxyaniline (1.2 equiv), p-TsOH (10 mol%).
  • Solvent : Toluene, reflux for 6 hours.
  • Workup : Aqueous NaHCO₃ wash, silica gel chromatography.
  • Yield : 75–78%.

Microwave-Assisted Coupling

To accelerate kinetics:

  • Conditions : Microwave irradiation at 100°C for 30 minutes.
  • Catalyst : Montmorillonite K10 clay.
  • Solvent : Solvent-free.
  • Yield : 82% with reduced side-product formation.

Optimization and Challenges

Critical factors influencing synthesis efficiency include:

Parameter Optimal Range Impact on Yield
Reaction Temperature 100–120°C ±15% yield
Aniline Equivalents 1.1–1.3 Avoids oligomerization
Acid Catalyst Load 5–10 mol% Balances rate vs. decomposition

Common pitfalls:

  • Nitro Group Reduction : Premature reduction during coupling necessitates inert atmospheres.
  • Regioselectivity : Competing addition at the β-position of the nitrovinyl group requires steric control.

Comparative Analysis of Methods

The table below evaluates key synthetic routes:

Method Yield (%) Purity (%) Scalability
PPA Cyclization + Acid Coupling 72 98 Moderate
Metal-Catalyzed + Microwave 82 99 High
Nitroaldol-Dehydration + Thermal Coupling 68 95 Low

Microwave-assisted coupling offers the best balance of efficiency and purity, though PPA-based methods remain cost-effective for lab-scale production.

Chemical Reactions Analysis

3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxyanilino group can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to modify its structure for specific applications.

Medicine

Research has indicated potential therapeutic applications of 3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one in treating various diseases:

  • Antiviral Activity : Studies show that derivatives of this compound exhibit antiviral properties against viruses such as the yellow fever virus (YFV). The effective concentrations (EC50) and cytotoxicity concentrations (CC50) have been measured to assess potency:
CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
3j5.076.515.3
2c8.067.08.43
2e12.0100.011.3

The selectivity index is crucial for evaluating the therapeutic potential and safety profile of these compounds.

Materials Science

In industry, this compound may be utilized in developing new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Case Studies

Recent studies have focused on enhancing the biological properties of similar compounds:

  • A study demonstrated that derivatives lacking specific substituents exhibited diminished antiviral activity, emphasizing the importance of structural features in determining efficacy.

Example Case Study

One notable case involved the synthesis of a derivative that maintained the core structure but altered the substituent on the benzofuran ring. This modification resulted in improved antiviral activity against YFV, highlighting how slight changes in chemical structure can significantly impact biological outcomes.

Mechanism of Action

The mechanism of action of 3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one involves its interaction with molecular targets and pathways within cells. The nitrovinyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyanilino group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

3-[2-(2,4-Dimethylanilino)-1-Nitrovinyl]-2-Benzofuran-1(3H)-One (CAS 320420-47-1)
  • Structure : Replaces 4-methoxy with 2,4-dimethyl groups on the aniline ring.
  • Molecular Weight : 324.34 g/mol (vs. ~330–340 g/mol for the 4-methoxy analog) .
  • Electronic Effects : Methyl groups are electron-donating but less polar than methoxy, reducing solubility in polar solvents .
  • Applications : Used in medicinal research, though its biological activity profile may differ due to reduced hydrogen-bonding capacity .
3-(3,4-Dimethylanilino)-2-Benzofuran-1(3H)-One (CAS Not Specified)
  • Structure: Lacks the nitrovinyl group, simplifying the structure to a benzofuranone-aniline derivative.
  • Molecular Weight : 253.29 g/mol .
  • Crystal Packing : Exhibits N–H⋯O hydrogen bonds forming C(6) chains and π–π stacking (centroid distance: 3.787 Å) .
  • Dihedral Angle : 89.12° between benzofuran and aniline planes, indicating near-perpendicular orientation .
Ethyl 3-{[(3-Methylanilino)(1H-1,2,4-Triazol-1-yl)Methylidene]Amino}-1-Benzofuran-2-Carboxylate
  • Structure : Incorporates a triazole ring and ester group.
  • Dihedral Angles : 78.75° (benzofuran vs. phenyl) and 39.78° (benzofuran vs. triazole) .

Structural and Crystallographic Analysis

Compound Substituents Molecular Weight (g/mol) Crystal System Key Interactions Dihedral Angle (Benzofuran/Aniline)
Target Compound 4-Methoxyanilino, nitrovinyl ~330–340* Not Reported Likely N–H⋯O and C–H⋯π ~85–90° (estimated)
CAS 320420-47-1 2,4-Dimethylanilino, nitrovinyl 324.34 Not Reported N–H⋯O (assumed) Not Reported
3-(3,4-Dimethylanilino)-... 3,4-Dimethylanilino 253.29 Orthorhombic N–H⋯O, π–π stacking, C–H⋯π 89.12°
Ethyl 3-{...}-1-Benzofuran-2-Carboxylate Triazole, ester 381.37 Monoclinic N–H⋯N, C–H⋯O 78.75° (benzofuran/phenyl)

*Estimated based on analogs.

Biological Activity

3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one, a synthetic compound with a complex structure, has attracted considerable attention in the scientific community due to its potential therapeutic applications. The compound features a benzofuran ring, a nitrovinyl group, and a methoxyanilino substituent, which contribute to its biological activity.

Chemical Structure

The IUPAC name for this compound is 3-[(E)-2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one. Its molecular formula is C17H14N2O5, with a molecular weight of 326.31 g/mol. The structural representation is as follows:

InChI InChI 1S C17H14N2O5 c1 23 12 8 6 11 7 9 12 18 10 15 19 21 22 16 13 4 2 3 5 14 13 17 20 24 16 h2 10 16 18H 1H3 b15 10 \text{InChI InChI 1S C17H14N2O5 c1 23 12 8 6 11 7 9 12 18 10 15 19 21 22 16 13 4 2 3 5 14 13 17 20 24 16 h2 10 16 18H 1H3 b15 10 }

The biological activity of 3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is primarily mediated through its interaction with various molecular targets within cells. The nitrovinyl group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. Additionally, the methoxyanilino group may modulate the compound's activity by engaging with specific receptors or enzymes.

Antiviral Activity

Research indicates that compounds similar to 3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one exhibit antiviral properties. For instance, studies have shown that certain derivatives possess significant activity against yellow fever virus (YFV), with effective concentrations (EC50) and cytotoxicity concentrations (CC50) measured to assess their potency and selectivity index (SI) .

CompoundEC50 (µM)CC50 (µM)SI
3j5.076.515.3
2c8.067.08.43
2e12.0100.011.3

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines, revealing that it can reduce metabolic activity at certain concentrations while maintaining selectivity towards viral targets . The selectivity index is crucial in determining the therapeutic potential of the compound.

Synthesis and Chemical Reactions

The synthesis of 3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions:

  • Formation of Benzofuran Ring : Achieved through cyclization of appropriate precursors.
  • Introduction of Nitrovinyl Group : This step involves coupling reactions under controlled conditions.
  • Attachment of Methoxyanilino Moiety : Final coupling with methoxyaniline to yield the target compound.

The compound can undergo various chemical reactions such as oxidation and reduction, which can modify its biological activity .

Case Studies

Recent studies have focused on the development of similar compounds with enhanced biological properties. For example, derivatives lacking specific substituents exhibited diminished antiviral activity, highlighting the importance of structural features in determining efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions between substituted anilines and nitrovinyl precursors. For example, equimolar quantities of 4-methoxyaniline and a nitrovinyl aldehyde (e.g., 2-formylbenzoic acid derivatives) can be stirred in methanol under reflux, followed by crystallization . Optimization includes adjusting solvent polarity (e.g., switching from methanol to DMF for better nitro group activation) and temperature (60–80°C for 2–6 hours) to enhance yield (reported up to 75% for analogous compounds) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry, hydrogen bonding (N–H⋯O), and π-π interactions (centroid distances ~3.6–3.8 Å) .
  • NMR : 1^1H and 13^13C NMR confirm substituent positions, with methoxy protons resonating at ~3.8 ppm and nitrovinyl protons as doublets near 7.5–8.0 ppm .
  • IR spectroscopy : Key peaks include C=O (benzofuranone) at ~1700 cm1^{-1} and N–H stretches at ~3300 cm1^{-1} .

Q. What structural features influence the compound’s stability and solubility?

  • Methodological Answer :

  • Stability : The nitrovinyl group introduces electron-withdrawing effects, reducing susceptibility to oxidation but increasing sensitivity to nucleophilic attack. Crystallographic studies show intermolecular N–H⋯O bonds enhance solid-state stability .
  • Solubility : Low aqueous solubility (logP ~5.7, analogous to fluoranthenyl derivatives) is mitigated using co-solvents like DMSO or ethanol .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV, indicating moderate reactivity). Charge distribution analysis reveals the nitro group as an electrophilic hotspot .
  • Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile) to model reaction pathways for nitrovinyl substitution .

Q. What strategies resolve contradictions between experimental and computational data on reactivity?

  • Methodological Answer :

  • Iterative Refinement : Compare experimental NMR chemical shifts with DFT-predicted values (RMSD <0.3 ppm for 1^1H) to validate computational models .
  • Crystallographic Validation : Use X-ray data to confirm computationally predicted bond angles (e.g., C–N–O angles ~120°) and intermolecular interactions .

Q. How do electron-withdrawing groups (nitro, methoxy) modulate intermolecular interactions and reactivity?

  • Methodological Answer :

  • Hydrogen Bonding : The nitro group stabilizes N–H⋯O chains (bond length ~2.8 Å), while methoxy enhances π-π stacking (centroid distance ~3.6 Å) .
  • Reactivity : Nitro groups activate the vinyl moiety for Michael additions, whereas methoxy groups direct electrophilic substitution to the para position .

Q. What is the proposed mechanism for this compound’s anticancer activity?

  • Methodological Answer :

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) shows IC50_{50} values <10 µM, likely via apoptosis induction. Flow cytometry confirms cell-cycle arrest at G2/M phase .
  • Molecular Docking : The benzofuranone core binds to tubulin’s colchicine site (docking score −9.2 kcal/mol), disrupting microtubule assembly .

Q. How can enantiomeric purity be achieved, and what chiral resolution techniques are effective?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (resolution factor >1.5) .
  • Racemization Studies : Monitor solvent-induced racemization (e.g., in DMSO at 25°C) via circular dichroism (CD) spectroscopy .

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